Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C24H24N2O6S2. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, 4-nitrobenzoyl chloride, and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro or ester groups, using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while ester hydrolysis can produce the carboxylic acid derivative .
Scientific Research Applications
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of therapeutic agents.
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate: A structurally similar compound with different functional groups.
Uniqueness
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core, which is pivotal in medicinal chemistry due to its electronic properties. Its molecular formula is C24H24N2O6S, with a molecular weight of approximately 500.6 g/mol. The structure includes various functional groups that enhance its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiophene ring.
- Introduction of the ethoxycarbonyl group.
- Substitution with carbamoyl and nitrobenzamide functionalities.
These steps require precision and control over reaction conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of thiophene have been evaluated for their effectiveness against human cancer cell lines such as HeLa (cervical carcinoma) and MCF7 (breast carcinoma).
Table 1: Cytotoxicity Data of Related Compounds
Compound Name | Cell Line | IC50 (nM) |
---|---|---|
This compound | HeLa | TBD |
Compound A | MCF7 | 28.4 |
Compound B | NCl-H460 | 42 |
Note: TBD indicates that specific data for the target compound is still to be determined.
The biological activity of this compound may involve multiple mechanisms:
- Redox Cycling : Similar compounds have been shown to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Cellular Pathways : Interaction studies indicate that this compound may bind to specific proteins involved in cell proliferation and survival, disrupting normal cellular functions.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various thiophene derivatives, including our target compound, against five human cancer cell lines. The results indicated a promising anticancer potential, particularly in compounds with similar substituents.
- Pharmacokinetic Studies : Research on related thiophene compounds has demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are essential for therapeutic efficacy.
Comparison with Related Compounds
The unique combination of substituents in this compound distinguishes it from other thiophene derivatives.
Table 2: Comparison of Thiophene Derivatives
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-thiophenecarboxylate | Simple thiophene structure with an ethoxy group | Lacks complex substituents present in the target |
Methyl 3-thiophenecarboxylate | Similar core but with a methyl group instead of ethoxy | Different reactivity due to methyl versus ethoxy |
Target Compound | Complex structure with multiple functional groups | Enhanced biological activity potential |
Properties
Molecular Formula |
C26H25N3O8S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O8S/c1-5-36-25(32)16-9-11-18(12-10-16)27-23(31)21-15(4)20(26(33)37-6-2)24(38-21)28-22(30)17-8-7-14(3)19(13-17)29(34)35/h7-13H,5-6H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
IIJKTHIJWINLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
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